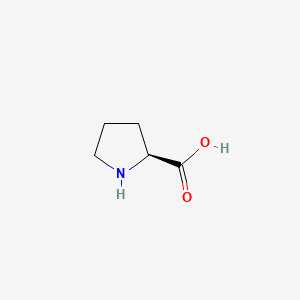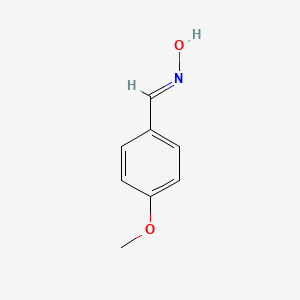![molecular formula C10H18O4 B3424791 2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID CAS No. 3688-54-8](/img/structure/B3424791.png)
2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nonactinic acid involves intricate steps. Initially, nonactinic acid is synthesized, followed by a configurational inversion at all four centers of chirality. Surprisingly, despite the presence of 16 asymmetric carbon atoms, nonactin itself is an achiral meso-compound. This remarkable feature arises from the arrangement of its building blocks: the macrocyclic ring comprises four nonactinic acid residues, with two having the (+)-configuration and the other two having the enantiomeric (—)-configuration .
Molecular Structure Analysis
Nonactin’s molecular structure is captivating. It forms a complex ion with potassium, exhibiting a highly regular spheric shape. Imagine folding a tennis ball along its seam—the macrocyclic ligand adopts a similar arrangement. The oxygen atoms in the oxygenated cyclopentane (tetrahydrofuran) moiety play a crucial role in coordinating with cations. Notably, the oxygen atoms in this group constitute the preferred docking sites for ammonium cations, despite the conformational constraints imposed by ester carbonyl groups. Inclusion complexes with various bulky side chains, such as benzylamine and L-serine, further highlight its versatility .
Wissenschaftliche Forschungsanwendungen
Ionophore Properties and Selective Cation Carrying
Nonactinic acid, known for its ionophore properties, facilitates selective cation transport. A study by Avilés-Moreno et al. (2022) explored its inclusion complexes with protonated amines like aniline and L-serine. This research highlighted nonactin's ability to form stable complexes with these amines, revealing its potential applications in cation transport and coordination chemistry (Avilés-Moreno et al., 2022).
Role in Antibacterial Activity and Ion Binding
Kusche et al. (2009) investigated the significance of the stereochemistry in nonactin, a macrocycle derived from nonactinic acid. Their study revealed that the natural stereochemistry of nonactin is critical for its antibacterial activity and efficacy in ion binding. This insight underscores the importance of nonactinic acid's structure in medicinal chemistry (Kusche et al., 2009).
Biosynthesis and Precursor Role
Pape (2004) and Nelson & Priestley (2002) contributed to the understanding of nonactin biosynthesis in Streptomyces griseus. Their findings indicate that nonactinic acid serves as a key precursor in the synthesis of macrotetrolides, highlighting its role in natural product biosynthesis (Pape, 2004); (Nelson & Priestley, 2002).
Potential in Cancer Research
Hu et al. (2021) highlighted the potential of nonactic acid derivatives in cancer research. They observed significant cytotoxic effects on human cancer cells, suggesting the potential of nonactic acid derivatives in developing new anticancer compounds (Hu et al., 2021).
Influence in Multidrug Resistance
Kusche et al. (2009) also explored nonactin's role in inhibiting drug efflux in multidrug-resistant cells. Their study showed that nonactin, derived from nonactic acid, can potentially be used to enhance the efficacy of cancer treatments by overcoming drug resistance (Kusche et al., 2009).
These studies collectively illustrate the diverse and significant roles of nonactinic acid in scientific research, particularly in the fields of chemistry, microbiology, and medical science.
Scientific Research Applications of Nonactinic Acid
Ionophore Properties and Selective Cation Carrying
Nonactinic acid, known for its ionophore properties, facilitates selective cation transport. A study by Avilés-Moreno et al. (2022) explored its inclusion complexes with protonated amines like aniline and L-serine. This research highlighted nonactin's ability to form stable complexes with these amines, revealing its potential applications in cation transport and coordination chemistry (Avilés-Moreno et al., 2022).
Role in Antibacterial Activity and Ion Binding
Kusche et al. (2009) investigated the significance of the stereochemistry in nonactin, a macrocycle derived from nonactinic acid. Their study revealed that the natural stereochemistry of nonactin is critical for its antibacterial activity and efficacy in ion binding. This insight underscores the importance of nonactinic acid's structure in medicinal chemistry (Kusche et al., 2009).
Biosynthesis and Precursor Role
Pape (2004) and Nelson & Priestley (2002) contributed to the understanding of nonactin biosynthesis in Streptomyces griseus. Their findings indicate that nonactinic acid serves as a key precursor in the synthesis of macrotetrolides, highlighting its role in natural product biosynthesis (Pape, 2004); (Nelson & Priestley, 2002).
Potential in Cancer Research
Hu et al. (2021) highlighted the potential of nonactic acid derivatives in cancer research. They observed significant cytotoxic effects on human cancer cells, suggesting the potential of nonactic acid derivatives in developing new anticancer compounds (Hu et al., 2021).
Influence in Multidrug Resistance
Kusche et al. (2009) also explored nonactin's role in inhibiting drug efflux in multidrug-resistant cells. Their study showed that nonactin, derived from nonactic acid, can potentially be used to enhance the efficacy of cancer treatments by overcoming drug resistance (Kusche et al., 2009).
Eigenschaften
IUPAC Name |
2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(14-8)7(2)10(12)13/h6-9,11H,3-5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOODSRSVJPWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC(O1)C(C)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194741 | |
| Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3688-54-8 | |
| Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



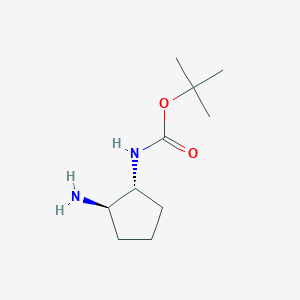

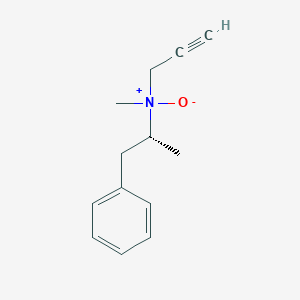
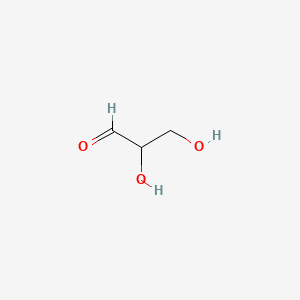
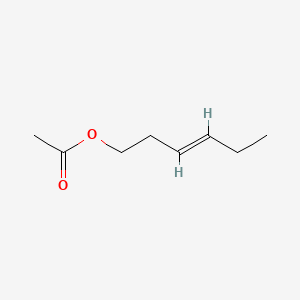
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)
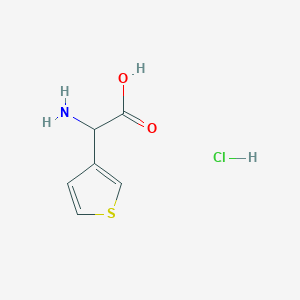

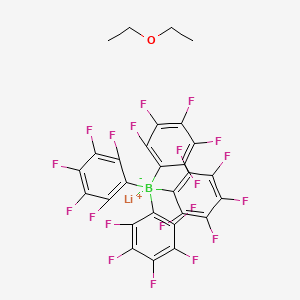
![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)
